molecular formula C16H17BrN2O3S2 B11341679 N-(4-bromophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(4-bromophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11341679
M. Wt: 429.4 g/mol
InChI Key: ITXWCELLFGIICJ-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a bromophenyl group, a thiophene sulfonyl group, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Bromophenyl Group: This can be achieved via electrophilic aromatic substitution reactions.

    Attachment of the Thiophene Sulfonyl Group: This step might involve sulfonylation reactions using thiophene derivatives.

    Formation of the Carboxamide Group: This can be done through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the bromophenyl group or the carboxamide group.

    Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the bromophenyl ring.

Scientific Research Applications

N-(4-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE could have several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: Investigating its effects on cellular processes or its potential as a biochemical tool.

    Industrial Applications: Use in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like N-(4-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-2-CARBOXAMIDE
  • N-(4-CHLOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
  • N-(4-BROMOPHENYL)-1-(FURAN-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(4-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H17BrN2O3S2

Molecular Weight

429.4 g/mol

IUPAC Name

N-(4-bromophenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C16H17BrN2O3S2/c17-13-5-7-14(8-6-13)18-16(20)12-3-1-9-19(11-12)24(21,22)15-4-2-10-23-15/h2,4-8,10,12H,1,3,9,11H2,(H,18,20)

InChI Key

ITXWCELLFGIICJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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